



# **Application Notes: Acriflavine in High- Throughput Screening for Antivirals**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Acriflavine |           |
| Cat. No.:            | B2520052    | Get Quote |

#### Introduction

Acriflavine (ACF) is an acridine dye historically used as a topical antiseptic.[1] Through modern drug repurposing efforts, facilitated by high-throughput screening (HTS), acriflavine has been identified as a potent antiviral agent, particularly against betacoronaviruses like SARS-CoV-2.[2][3] Its established safety profile and low cost make it an attractive candidate for rapid development as a therapeutic.[4] These notes provide a comprehensive overview of acriflavine's application in antiviral HTS, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in virology and drug development.

#### Mechanism of Antiviral Action

**Acriflavine** exerts its primary antiviral effect against coronaviruses by inhibiting the papain-like protease (PLpro).[5][6] PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein to generate functional viral proteins necessary for replication.[5] Additionally, PLpro strips ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response.[4][5]

By binding to the catalytic pocket of PLpro, **acriflavine** blocks both of these functions.[2][6] This dual action not only halts viral protein maturation but also helps restore the host's antiviral defenses.[5] Some studies also indicate that **acriflavine** may act as a dual-targeted inhibitor by also inhibiting the main protease (Mpro), another critical enzyme for viral replication.[7][8]





Click to download full resolution via product page

Caption: Acriflavine's mechanism of action against coronaviruses.

## **Quantitative Data Summary**

The antiviral activity of **acriflavine** has been quantified against several viruses in various cell lines. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50) are key metrics for evaluating an antiviral candidate. An SI value  $\geq$  10 is generally considered indicative of promising in vitro activity.[9]



| Virus          | Assay<br>Target      | Cell Line /<br>System | IC50     | CC50    | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|----------------|----------------------|-----------------------|----------|---------|-------------------------------|---------------|
| SARS-<br>CoV-2 | PLpro<br>Enzyme      | N/A                   | 1.66 μΜ  | N/A     | N/A                           | [5][10]       |
| SARS-<br>CoV-2 | Mpro<br>Enzyme       | N/A                   | 5.60 μΜ  | N/A     | N/A                           | [7][8]        |
| SARS-<br>CoV-2 | Viral<br>Replication | A549-<br>ACE2+        | 86 nM    | >3.1 μM | 36                            | [5]           |
| SARS-<br>CoV-2 | Viral<br>Replication | Vero                  | 64 nM    | >3.4 μM | 53                            | [5]           |
| SARS-<br>CoV-2 | Viral<br>Replication | Vero-E6               | 0.15 μΜ  | N/A     | N/A                           | [7]           |
| MERS-<br>CoV   | Viral<br>Replication | Vero                  | 21 nM    | >3.4 μM | 162                           | [5]           |
| HCoV-<br>OC43  | Viral<br>Replication | НСТ-8                 | 105 nM   | >2.8 μM | 27                            | [5]           |
| HCoV-<br>OC43  | Viral<br>Replication | BHK-21                | 28.62 nM | N/A     | N/A                           | [7]           |

## **High-Throughput Screening (HTS) Workflow**

**Acriflavine** was identified as a PLpro inhibitor from a high-throughput screen of a library containing thousands of small-molecule compounds.[5][6] The general workflow for such a screening campaign is applicable for discovering novel antivirals or repurposing known drugs.





Click to download full resolution via product page

Caption: A typical HTS workflow for antiviral drug discovery.



## **Experimental Protocols**

Herein are detailed protocols for key experiments in the evaluation of **acriflavine** as an antiviral agent.

## **Protocol 1: PLpro Enzymatic Inhibition HTS Assay**

This protocol describes a biochemical assay to screen for inhibitors of viral papain-like protease using a fluorogenic substrate.

#### Materials:

- Recombinant, purified PLpro enzyme
- Fluorogenic peptide substrate (e.g., RLRGG-AMC)
- Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT
- Compound library (e.g., acriflavine) dissolved in DMSO
- 384-well, black, flat-bottom plates
- Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

#### Methodology:

- Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the library into the wells of a 384-well assay plate. Include wells with DMSO only for negative (100% activity) and positive (no enzyme) controls.
- Enzyme Addition: Prepare a solution of PLpro in assay buffer at a final concentration of 50 nM. Add 10  $\mu$ L of the enzyme solution to all wells except the positive control wells (add 10  $\mu$ L of assay buffer instead).
- Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.



- Substrate Addition: Prepare a solution of the RLRGG-AMC substrate in assay buffer at a final concentration of 20 μM.
- Reaction Initiation: Add 10  $\mu$ L of the substrate solution to all wells to start the enzymatic reaction. The final volume should be 20  $\mu$ L.
- Fluorescence Reading: Immediately place the plate in a plate reader pre-set to 37°C.

  Measure the fluorescence intensity every 60 seconds for 15-30 minutes in kinetic mode.
- Data Analysis:
  - o Calculate the rate of reaction (slope of fluorescence over time) for each well.
  - Normalize the data using the controls: % Inhibition = 100 \* (1 [Rate\_compound Rate positive control] / [Rate negative control Rate positive control]).
  - Compounds showing inhibition above a defined threshold (e.g., >30% or 3 standard deviations from the mean) are considered primary hits.

## **Protocol 2: Cell-Based Antiviral (CPE Reduction) Assay**

This protocol determines the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).

#### Materials:

- Susceptible host cells (e.g., Vero-E6 for SARS-CoV-2)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Infection medium (e.g., DMEM with 2% FBS)
- SARS-CoV-2 virus stock of known titer
- Test compound (Acriflavine)
- 96-well clear-bottom tissue culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)



Luminometer

#### Methodology:

- Cell Seeding: Seed Vero-E6 cells into 96-well plates at a density of 1 x 10<sup>4</sup> cells per well in 100 μL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
- Compound Addition: Prepare a 2-fold serial dilution of acriflavine in infection medium.
   Remove the growth medium from the cells and add 100 μL of the diluted compound to the wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
- Incubation: Incubate the plates for 1-2 hours at 37°C.
- Infection: Dilute SARS-CoV-2 in infection medium to achieve a multiplicity of infection (MOI) of 0.01. Add 10 µL of the diluted virus to all wells except the "cells only" control wells.
- Incubation: Incubate the infected plates for 72 hours at 37°C, 5% CO2, or until approximately 90% CPE is observed in the "virus only" control wells.
- Viability Measurement: Remove the plates from the incubator and allow them to equilibrate
  to room temperature. Add CellTiter-Glo® reagent to each well according to the
  manufacturer's instructions.
- Luminescence Reading: Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the data to the control wells.
  - Plot the percentage of cell viability versus the log of the compound concentration.
  - Calculate the IC50 value using a non-linear regression curve fit (four-parameter variable slope).

## **Protocol 3: Cytotoxicity Assay**

This protocol measures the toxicity of the compound on the host cells in the absence of a virus to determine the CC50.



#### Materials:

Same as Protocol 2, excluding the virus stock.

#### Methodology:

- Cell Seeding: Seed Vero-E6 cells as described in Protocol 2.
- Compound Addition: Prepare and add the serial dilutions of acriflavine to the cells as described in Protocol 2. Include "cells only" controls with no compound.
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C, 5% CO2.
- Viability Measurement: Measure cell viability using CellTiter-Glo® as described in Protocol 2.
- Data Analysis:
  - Normalize the data to the "cells only" control wells.
  - Plot the percentage of cell viability versus the log of the compound concentration.
  - Calculate the CC50 value using a non-linear regression curve fit.
  - Calculate the Selectivity Index (SI) by dividing the CC50 by the IC50 obtained from Protocol 2.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]







- 3. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses -PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Application Notes: Acriflavine in High-Throughput Screening for Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2520052#acriflavine-application-in-high-throughput-screening-for-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com